(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate
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Description
(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Reactivity
Thiazolidinones and their derivatives, including compounds with pyridinyl and benzoyl groups, are key intermediates in organic synthesis. They have been utilized in reactions with nitrile oxides to form a range of compounds, demonstrating their versatility in synthetic chemistry. For example, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides in pyridine solution afford compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions underscore the reactivity of thiazolidinone derivatives and their utility in synthesizing complex organic molecules (Kandeel & Youssef, 2001).
Antiproliferative Activities
Some thiazolidinone derivatives have been synthesized and tested for their antiproliferative effects on human leukemic cells. These studies reveal the potential of certain compounds within this class to exhibit potent activity against various cancer cell lines, highlighting the promise of thiazolidinones in medicinal chemistry and drug development for cancer therapy (Sharath Kumar et al., 2014).
Catalytic Applications
Thiazolidinone derivatives have also been explored for their catalytic activities, particularly in the context of olefin oxidation. Dioxidovanadium(V) complexes involving thiazol-hydrazone donor ligands demonstrate catalytic activity in the oxidation of olefins, using hydrogen peroxide as an oxidant. This application illustrates the potential of thiazolidinone-based compounds in catalysis, contributing to the development of green and efficient synthetic methodologies (Ghorbanloo et al., 2017).
Photophysical Properties
Thiazolidinone derivatives have been synthesized and characterized for their photophysical properties, with potential applications in materials science. The study of novel d-π-A chromophores based on thiazolidinone structures reveals insights into their absorption and emission characteristics, contributing to the development of materials with specific optical properties (Jachak et al., 2021).
properties
IUPAC Name |
methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-22-16(21)12-5-2-6-13(9-12)19-15(20)14(24-17(19)23)8-11-4-3-7-18-10-11/h2-10H,1H3/b14-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKFLOUJJZSSZ-RIYZIHGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate |
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